molecular formula C22H16ClFN4O3 B2646558 2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide CAS No. 1251693-38-5

2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorophenyl)-N-methylacetamide

Cat. No. B2646558
CAS RN: 1251693-38-5
M. Wt: 438.84
InChI Key: UJUWRXLQYAUYEP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an oxadiazole ring, a pyridinone ring, and an acetamide group. It also contains both chlorophenyl and fluorophenyl groups. These structural features suggest that it could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyridinone rings suggests that it could have a planar structure, while the chlorophenyl and fluorophenyl groups could introduce some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The oxadiazole ring is known to participate in various chemical reactions, while the acetamide group could be hydrolyzed under certain conditions. The chlorophenyl and fluorophenyl groups might also undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and pyridinone rings could contribute to its polarity, while the chlorophenyl and fluorophenyl groups could affect its lipophilicity .

Scientific Research Applications

Apoptosis Induction and Potential Anticancer Agent

The compound 3-aryl-5-aryl-1,2,4-oxadiazoles, related to the query chemical, has been identified as a novel apoptosis inducer. Specifically, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) demonstrated good activity against various cancer cell lines, particularly breast and colorectal cancers. The compound initiates apoptosis by arresting cells in the G(1) phase. The molecular target of these compounds has been identified as TIP47, an IGF II receptor binding protein, highlighting its potential as an anticancer agent (Zhang et al., 2005).

Antibacterial and Anti-enzymatic Properties

N-substituted derivatives of 1,3,4-oxadiazole and acetamide, which share structural similarities with the chemical , were designed and synthesized. These compounds exhibited significant antibacterial and anti-enzymatic potential. Compound 5-(1-(4-chlorophenylsulfonyl)-3-piperidinyl)-1,3,4-oxadiazole-2-thiol was especially noted for its ability to inhibit gram-negative bacterial strains. This indicates the potential of these derivatives in medical applications, particularly in combating bacterial infections (Nafeesa et al., 2017).

Antimicrobial Agents

Another relevant study synthesized and evaluated various derivatives of 1,3,4-oxadiazole and acetamide, finding them to be potent antimicrobial agents. The presence of fluorine atoms in these compounds was specifically noted to enhance their antimicrobial properties. This suggests the potential of structurally similar compounds in developing new antimicrobial drugs (Parikh & Joshi, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

Given the wide range of biological activities exhibited by other oxadiazole derivatives, this compound could be a promising candidate for further study. Future research could focus on exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-fluorophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN4O3/c1-27(18-9-7-17(24)8-10-18)20(30)13-28-12-15(4-11-19(28)29)22-25-21(26-31-22)14-2-5-16(23)6-3-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUWRXLQYAUYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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